molecular formula C12H13NO3 B3057057 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one CAS No. 76325-64-9

3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3057057
CAS No.: 76325-64-9
M. Wt: 219.24 g/mol
InChI Key: XAVUSUJIDHHQOA-UHFFFAOYSA-N
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Description

3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indolin-2-one family. Indolin-2-one derivatives are significant due to their presence in various biologically active compounds and their role in medicinal chemistry. These compounds exhibit diverse biological properties and are found in several natural products .

Preparation Methods

The synthesis of 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can be achieved through various methods. One notable method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another method includes the CuSO4-catalyzed three-component reaction of α-diazo ester, water, and isatin . These methods provide good yields and are efficient for producing the desired compound.

Chemical Reactions Analysis

3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:

Properties

IUPAC Name

3-hydroxy-1-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)7-12(16)9-5-3-4-6-10(9)13(2)11(12)15/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUSUJIDHHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391881
Record name 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76325-64-9
Record name 3-hydroxy-1-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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